molecular formula C3H2Cl4 B1241579 1,2,3,3-Tetrachloropropene CAS No. 20589-85-9

1,2,3,3-Tetrachloropropene

Cat. No.: B1241579
CAS No.: 20589-85-9
M. Wt: 179.9 g/mol
InChI Key: JUGQRTGGLWOBPG-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,3-Tetrachloropropene is a chlorinated hydrocarbon with the molecular formula C₃H₂Cl₄ . It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its stability and reactivity, making it valuable in industrial applications.

Biochemical Analysis

Biochemical Properties

1,2,3,3-Tetrachloropropene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially causing cellular damage .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, this compound has been found to inhibit certain dehalogenase enzymes, which are responsible for the breakdown of halogenated compounds. This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products. These products may have different biological activities and can influence cellular function in different ways. Long-term exposure to this compound has been associated with chronic toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects. At higher doses, it can lead to toxicity and adverse effects. For example, high doses of this compound have been shown to cause liver and kidney damage in animal models. The compound’s toxicity is dose-dependent, with higher doses leading to more severe effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to cellular damage. The compound’s metabolism can also influence metabolic flux and metabolite levels, affecting overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. This accumulation can influence the compound’s biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. This localization can influence the compound’s effects on cellular function and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3-Tetrachloropropene can be synthesized through the chlorination of 1,2,3-trichloropropane. The process involves the use of chlorine gas in the presence of actinic light, which facilitates the chlorination reaction. The reaction conditions typically include a temperature range of 150°C to 200°C and a reaction time of 0.4 to 2 hours .

Industrial Production Methods: The industrial production of this compound often involves a multi-step process. One common method includes the dehydrochlorination of 1,1,1,2,3-pentachloropropane using a ferric chloride catalyst. This process yields this compound as the main product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3-Tetrachloropropene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated aldehydes or acids.

    Reduction: Reduction reactions can convert this compound to less chlorinated hydrocarbons.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products:

    Oxidation: Chlorinated aldehydes or acids.

    Reduction: Less chlorinated hydrocarbons.

    Substitution: Compounds with different functional groups replacing chlorine atoms.

Scientific Research Applications

1,2,3,3-Tetrachloropropene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,3-tetrachloropropene involves its reactivity with various chemical agents. The molecular targets include carbon-carbon double bonds and chlorine atoms, which can undergo addition, substitution, or elimination reactions. The pathways involved in these reactions are influenced by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1,2,3,3-Tetrachloropropene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific industrial chemicals and intermediates.

Properties

IUPAC Name

(Z)-1,2,3,3-tetrachloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1,3H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQRTGGLWOBPG-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(Cl)Cl)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20589-85-9, 34495-85-7
Record name 1,2,3,3-Tetrachloropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,3-Tetrachloro-1-propene, (1Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034495857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,3-tetrachloropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,3-TETRACHLORO-1-PROPENE, (1Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Y7W9U67Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3-Tetrachloropropene
Reactant of Route 2
1,2,3,3-Tetrachloropropene
Reactant of Route 3
Reactant of Route 3
1,2,3,3-Tetrachloropropene
Reactant of Route 4
1,2,3,3-Tetrachloropropene
Reactant of Route 5
1,2,3,3-Tetrachloropropene
Customer
Q & A

Q1: What is the conformational preference of 1,2,3,3-tetrachloropropene in the gas phase?

A1: Gas-phase electron diffraction studies revealed that this compound predominantly exists in a conformation where the C3-hydrogen atom eclipses the carbon-carbon double bond. [] This conformation was also found to be dominant in related compounds like 1,1,2,3,3-pentachloropropene. [] Interestingly, a small amount of a second conformer, with the C3-hydrogen atom anti to the double bond, was also detected in the gas phase. []

Q2: Does this compound exhibit mutagenic properties?

A2: Research indicates that this compound shows mutagenic activity. In vitro studies using Salmonella typhimurium strain TA1535 demonstrated potent mutagenic effects. [] Furthermore, the compound induced chromosome aberrations in Chinese hamster ovary (CHO) cells, an effect that was enhanced by metabolic activation with rat liver enzymes. [] These findings suggest potential genotoxic risks associated with this compound exposure.

Q3: Can this compound undergo chemical transformations in the presence of a catalyst?

A3: Yes, this compound undergoes auto-condensation in the presence of aluminum chloride, a Lewis acid catalyst. [] This reaction leads to the formation of 1,2,3,4,5,5,6,6-octachlorohexene-1. [] Further treatment of the octochlorohexene with alcoholic potassium hydroxide solution yields hexachlorohexadienes. [] These reactions highlight the reactivity of this compound and its potential as a synthetic building block.

Q4: What analytical techniques are employed to study this compound?

A4: Several analytical techniques have been utilized to characterize and study this compound. Gas-phase electron diffraction was instrumental in determining the molecular structure and conformational preferences of the compound. [] Mutagenicity studies employed fluctuation tests with bacterial strains and chromosome aberration assays in mammalian cells. [] These methods provide valuable insights into the structural, conformational, and toxicological properties of this chlorinated compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.